For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the PS77 Peptide: Discovery, Origin, and Mechanism of Action
This technical guide provides a comprehensive overview of the novel anti-inflammatory peptide, PS77. It details its discovery and origin, mechanism of action, and the experimental protocols utilized in its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PS77
PS77 is a novel peptide with an α-helical structure that has demonstrated significant anti-inflammatory properties.[1][2] Its discovery presents a promising avenue for the development of targeted anti-inflammatory therapies and novel biomaterials. The peptide's specific molecular structure allows for precise interactions within biological systems, offering the potential for enhanced therapeutic efficacy with minimized off-target effects.[1]
Discovery and Origin
PS77 was recently discovered and is derived from Squama Manitis, a traditional Chinese medicine (TCM) sourced from pangolin scales.[1][2][3] Historically, Squama Manitis has been used in TCM to treat a variety of conditions, including inflammation.[1] The identification of PS77 represents a significant step in isolating and understanding the specific bioactive compounds responsible for the therapeutic effects of this traditional remedy. The peptide is protected under the China Invention Patent Number: 202110622991.7.[1]
Mechanism of Action
PS77 exerts its anti-inflammatory effects by modulating key signaling pathways and the expression of inflammation-associated genes. In an in vitro model using human keratinocytes (HaCaT cells) with TNF-α-induced inflammation, PS77 was shown to significantly reduce the expression of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2]
Transcriptomic analysis of cells treated with PS77 revealed a complex mechanism of action involving the differential expression of 265 genes, with 137 being upregulated and 128 downregulated.[1][2][3]
Modulation of Key Signaling Pathways
The primary mechanism of PS77's anti-inflammatory activity involves the downregulation of genes within two critical signaling pathways:
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Bone Morphogenetic Protein (BMP) Signaling Pathway: By downregulating genes in this pathway, PS77 may interfere with cellular responses to BMP, which plays a crucial role in inflammation regulation.[1]
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Transforming Growth Factor-beta (TGF-β) Signaling Pathway: PS77 was found to downregulate genes such as BMP5, INHBB, and CXCR5 within this pathway.[1] The TGF-β pathway is a key regulator of inflammation, and its inhibition can dampen the inflammatory response.
The most significantly enriched downregulated pathway was the cytokine-cytokine receptor interaction pathway, further highlighting PS77's role in modulating inflammatory signaling.[1]
Regulation of Inflammation-Associated Genes
PS77 was also shown to regulate several specific genes involved in inflammation:
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Downregulated Genes: CHRNA7 and CXCR5, both of which are implicated in inflammatory processes.[1]
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Upregulated Genes: RXRG, KRT76, IL12RB2, and COLEC11, which possess anti-inflammatory functions.[1] The upregulation of Retinoid X Receptor Gamma (RXRG) is particularly noteworthy, as it may lead to the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is known to suppress the pro-inflammatory NF-κB signaling pathway.[1]
A diagram illustrating the proposed signaling pathway of PS77 is provided below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of PS77.
Table 1: Cytotoxicity of PS77 on HaCaT Cells
| PS77 Concentration (µg/mL) | Cell Viability (%) |
| 0.1 | ~100% |
| 1 | ~100% |
| 10 | ~100% |
| 100 | ~100% |
| Data from Cell Counting Kit-8 (CCK-8) assay after 24h treatment. A concentration of 0.1 µg/mL was selected for subsequent anti-inflammatory studies.[1] |
Table 2: Transcriptomic Analysis of PS77-Treated HaCaT Cells
| Category | Count |
| Total Differentially Expressed Genes | 265 |
| Upregulated Genes | 137 |
| Downregulated Genes | 128 |
Table 3: Pathway Enrichment Analysis of Downregulated Genes
| Pathway | Gene Ratio | Key Genes Involved |
| Cytokine-Cytokine Receptor Interaction | ~0.25 | - |
| TGF-β Signaling Pathway | ~0.15 | BMP5, INHBB, CXCR5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Peptide Synthesis and Characterization
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Synthesis Method: Solid-Phase Peptide Synthesis (SPPS).[1]
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A modified resin was swelled in a reactor using a 20% piperidine/dimethylformamide (DMF) solution for 20 minutes.
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The resin was washed three times with DMF.
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Fmoc deprotection was performed.
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Amino acids were coupled using a prepared amino acid solution and diisopropylcarbodiimide (DIC)/DMF solution.
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The success of each step was monitored using a colorimetric test.[1]
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Structural Prediction: The 3D structure of the peptide was predicted using the Ressource Parisienne en Bioinformatique Structurale (RPBS) web server.[1]
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Purity and Mass Analysis: The synthesized peptide was characterized using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its purity and molecular weight.[4]
In Vitro Anti-Inflammatory Model
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Cell Line: Human immortalized keratinocytes (HaCaT cells).[1]
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Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[1]
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Inflammation Induction: The in vitro inflammatory model was established by treating HaCaT cells with human tumor necrosis factor-alpha (TNF-α).[1]
The general experimental workflow is depicted in the diagram below.
Cell Viability and Toxicity Assay
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Method: Cell Counting Kit-8 (CCK-8) assay.[1]
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HaCaT cells were seeded in 96-well plates at a density of 3 × 10⁴ cells/mL.
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Cells were treated with PS77 at concentrations of 0.1, 1, 10, and 100 µg/mL for 24 hours.
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Cell viability was determined using the CCK-8 assay kit according to the manufacturer's instructions.
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Absorbance was measured at 450 nm using a microplate reader.
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Cell viability was calculated as a percentage relative to the untreated control.[1]
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Cytokine Expression Analysis
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Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]
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HaCaT cells were seeded and treated as described for the inflammatory model.
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The expression levels of pro-inflammatory cytokines (IL-8, MMP-3) in the cell culture supernatant were quantified using ELISA kits following the manufacturer's protocols.[1]
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Transcriptomic Analysis
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Method: RNA sequencing (RNA-seq).
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HaCaT cells were treated with or without PS77 in the TNF-α-induced inflammation model.
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Total RNA was extracted from the cells.
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RNA-seq libraries were prepared and sequenced.
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Differentially expressed genes (DEGs) between the treated and untreated groups were identified.
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Pathway enrichment analysis was performed on the DEGs using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify modulated signaling pathways.[1]
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Conclusion and Future Directions
The discovery of the PS77 peptide, derived from Squama Manitis, marks a significant advancement in the search for novel anti-inflammatory agents.[1] Its mechanism of action, centered on the modulation of the BMP and TGF-β signaling pathways, provides a strong foundation for its potential therapeutic application.[1] The lack of cytotoxicity at effective concentrations further enhances its profile as a promising candidate for biomaterial design and targeted anti-inflammatory therapies.[1][2]
Future research should focus on in vivo studies to validate these findings, further elucidate the downstream effects of PS77 on inflammatory signaling cascades, and explore its potential for treating various inflammatory diseases. The development of PS77-integrated biomaterials could also represent a novel and effective approach to inflammation management.[1][2][3]
References
- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
